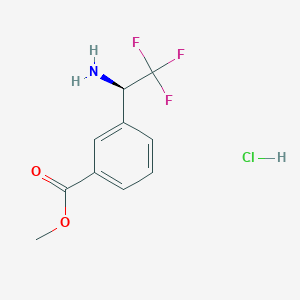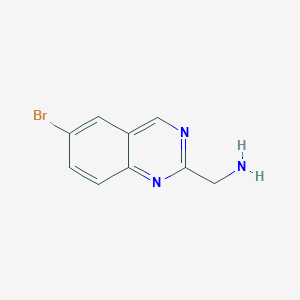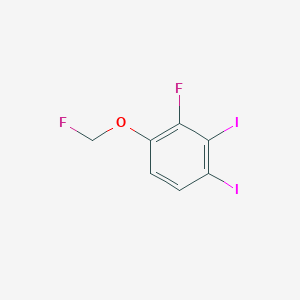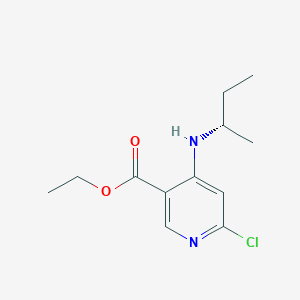![molecular formula C13H19N3O4 B14049240 5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70, a resinous and thermally stable heterogeneous catalyst, has been reported to offer valuable eco-friendly attributes in the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Another pyrazole derivative with similar structural features.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: A compound with a tert-butyl group and similar reactivity.
Uniqueness
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-O-tert-butyl 4-O-ethyl (4R)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-14-15-9(8)7-16(10)12(18)20-13(2,3)4/h6,10H,5,7H2,1-4H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
MWUMSCYTDUHVDA-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Canonical SMILES |
CCOC(=O)C1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


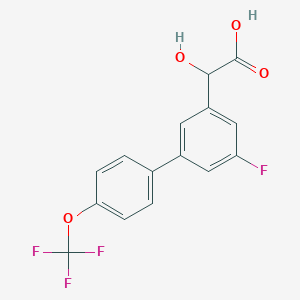
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
